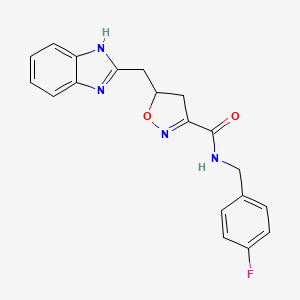![molecular formula C23H24F3N3O4S B11474904 N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide](/img/structure/B11474904.png)
N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methyl, oxo, isopropyl, and trifluoromethyl groups
Preparation Methods
The synthesis of N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrole structure, followed by the introduction of various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxo group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the oxo and nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, often using reagents such as halogens or nucleophiles like amines and alcohols.
Scientific Research Applications
N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE
- N-{4-ACETYL-5-METHYL-2-OXO-1-[4-(PROPAN-2-YL)PHENYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-AMINOBENZENE-1-SULFONAMIDE
These compounds share similar core structures but differ in the nature and position of substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H24F3N3O4S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[4-acetyl-5-methyl-2-oxo-1-(4-propan-2-ylphenyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C23H24F3N3O4S/c1-13(2)16-5-9-18(10-6-16)29-14(3)20(15(4)30)22(21(29)31,23(24,25)26)28-34(32,33)19-11-7-17(27)8-12-19/h5-13,28H,27H2,1-4H3 |
InChI Key |
XVZLISBYWMFSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2=CC=C(C=C2)C(C)C)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11474828.png)
![N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11474832.png)
![Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11474835.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11474839.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474842.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474857.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474858.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide](/img/structure/B11474860.png)
![N-(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B11474866.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)
![4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11474887.png)
